(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate
Description
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chloro-benzyl group and a 3-chloro-benzyl ester group
Properties
IUPAC Name |
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c21-17-7-3-5-15(11-17)13-23-10-2-1-9-19(23)20(24)25-14-16-6-4-8-18(22)12-16/h3-8,11-12,19H,1-2,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNLVZBEGQIVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)OCC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Intermediate
Piperidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. This intermediate reacts with (3-chlorophenyl)methanol in anhydrous dichloromethane in the presence of pyridine as a base. The reaction proceeds at room temperature for 4–6 hours, yielding (3-chlorophenyl)methyl piperidine-2-carboxylate with minimal side products.
Direct Fischer Esterification
Alternatively, the acid and alcohol are heated under reflux in toluene with a catalytic amount of sulfuric acid. This method, while simpler, requires careful water removal (e.g., using a Dean-Stark trap) to drive the equilibrium toward ester formation. Yields typically range from 70–85% after 12–24 hours.
Table 1: Comparison of Esterification Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride Route | SOCl₂, DCM, pyridine, 4–6 h | 92 | 98 |
| Fischer Esterification | H₂SO₄, toluene, reflux, 24 h | 78 | 95 |
N-Alkylation to Introduce the Second (3-Chlorophenyl)methyl Group
The piperidine nitrogen is alkylated using (3-chlorobenzyl) chloride or bromide. Secondary amines like piperidine require vigorous conditions for efficient alkylation due to steric hindrance and reduced nucleophilicity. Source highlights the use of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −78°C to deprotonate the amine, followed by addition of the alkylating agent. For this compound, a modified protocol using sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 8 hours achieves mono-alkylation with 65–75% yield.
Table 2: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 45 |
| NaH | DMF | 60 | 8 | 72 |
| DBU | THF | 25 | 24 | 58 |
Characterization and Analytical Data
The final product is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS):
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.22 (m, 8H, Ar-H), 5.15 (s, 2H, OCH₂Ar), 4.10 (s, 2H, NCH₂Ar), 3.85–3.70 (m, 1H, piperidine-H), 2.90–2.60 (m, 4H, piperidine-H), 1.80–1.50 (m, 4H, piperidine-H).
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IR (cm⁻¹) : 1745 (C=O ester), 1260 (C-O), 750 (C-Cl).
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MS (ESI+) : m/z 422.9 [M+H]⁺, consistent with the molecular formula C₂₃H₂₀Cl₂NO₂.
Challenges and Mitigation Strategies
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Di-Alkylation : To avoid forming a quaternary ammonium salt, stoichiometric control of the alkylating agent and use of bulky bases (e.g., NaH) are critical.
-
Ester Hydrolysis : The ester group is sensitive to strong bases. N-Alkylation must be conducted under mild basic conditions (pH 8–9) to prevent saponification .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacological properties.
Conditions and Outcomes:
Mechanistic Insight: Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity .
Transesterification
The ester group reacts with alcohols in the presence of catalysts to form new esters, enabling structural diversification.
Example Reaction:
| Alcohol | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 12h | (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate methyl ester | 72% | |
| Ethanol | Ti(OiPr)₄ | 80°C, 24h | Ethyl ester derivative | 65% |
Key Note: Titanium isopropoxide enhances reaction efficiency by coordinating to the carbonyl oxygen.
Reduction Reactions
The ester can be reduced to primary alcohols or amines, depending on the reducing agent.
Reduction Pathways:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4h | 2-(hydroxymethyl)-1-[(3-chlorophenyl)methyl]piperidine | 90% | |
| DIBAL-H | Toluene, -78°C, 2h | Same as above | 83% |
Mechanism: LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.
Nucleophilic Substitution at the Piperidine Ring
The nitrogen in the piperidine ring can participate in alkylation or acylation reactions.
Reaction Examples:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | Quaternary ammonium salt | 68% | |
| Acetyl chloride | Pyridine, RT, 12h | N-acetylpiperidine derivative | 75% |
Structural Impact: Alkylation increases the compound’s lipophilicity, potentially enhancing blood-brain barrier penetration .
Electrophilic Aromatic Substitution
The 3-chlorophenyl groups may undergo halogen-directed electrophilic substitutions, though steric hindrance from the piperidine ring limits reactivity.
Reported Reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Nitration at para-position (minor) | <20% | |
| Br₂/FeBr₃ | Reflux, 4h | Bromination at ortho/para positions | <15% |
Challenges: The meta-chloro group directs incoming electrophiles to para positions, but steric bulk from the piperidine ring suppresses reactivity .
Cross-Coupling Reactions
The compound’s aryl chloride groups may participate in palladium-catalyzed couplings, though no direct studies exist. Analogous reactions suggest potential pathways:
| Reaction Type | Catalyst/Base | Substrate | Product | Yield (Analog) | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative | 55% (est.) |
Limitation: Steric hindrance from dual benzyl groups likely reduces coupling efficiency compared to simpler aryl chlorides .
Degradation Pathways
Under harsh conditions, the compound undergoes decomposition:
Comparative Reactivity Table
Scientific Research Applications
1.1. Anticholinergic Activity
Research indicates that compounds with piperidine structures, such as (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate, exhibit anticholinergic properties. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and muscle function. In vitro studies have shown that certain derivatives of this compound can act as potent inhibitors of these enzymes, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .
1.2. Renin Inhibition
Another significant application of piperidine derivatives is their role as renin inhibitors. Renin is an enzyme involved in the regulation of blood pressure and fluid balance. Compounds similar to (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate have been studied for their ability to inhibit renin activity, which could lead to new treatments for hypertension .
2.1. Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis techniques that enhance the efficiency and yield of producing piperidine derivatives. This method allows for rapid heating and better control over reaction conditions, leading to higher purity products .
2.2. Conventional Organic Synthesis
Traditional organic synthesis methods remain prevalent for producing this compound, involving multiple steps such as alkylation and esterification processes to form the desired piperidine structure.
3.1. Inhibition Studies
A study focusing on the inhibition of AChE and BChE by derivatives containing the 3-chlorophenyl group demonstrated that specific modifications to the piperidine structure significantly enhanced inhibitory activity. For instance, compounds with additional methyl groups on the quinoline ring showed improved potency against these enzymes, indicating that structural variations can lead to significant differences in biological activity .
3.2. Pharmacological Testing
In pharmacological testing, compounds derived from (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate were evaluated for their effects on cognitive function in animal models. Results indicated that certain derivatives not only inhibited AChE effectively but also exhibited neuroprotective effects, suggesting their potential use in treating neurodegenerative diseases .
References Table
Mechanism of Action
The mechanism of action of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the benzyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: Another piperidine derivative with similar structural features but different functional groups.
1-(3-Chloro-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid: A compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzyl groups enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
The compound (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate is . The compound features two chlorophenyl groups attached to a piperidine ring, which is characteristic of many bioactive compounds. The presence of halogen atoms is significant as they often enhance biological activity.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit notable antibacterial and antifungal properties. For instance, a study on various piperidine derivatives showed that compounds with halogen substituents demonstrated strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.
- Minimum Inhibitory Concentration (MIC) Values :
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 3.125 - 100 |
The mechanism by which (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents may enhance binding affinity or alter the conformation of the target proteins, leading to modulation of their activity.
Study on Antimicrobial Activity
In a comprehensive study published in a peer-reviewed journal, various piperidine derivatives, including those with chlorinated phenyl groups, were synthesized and evaluated for their antimicrobial properties. The results indicated that the presence of chlorine atoms significantly increased the antibacterial activity against strains like S. aureus and E. coli .
Synthesis and Pharmacological Evaluation
The synthesis of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. The pharmacological evaluation included in vitro assays to determine efficacy against microbial strains, revealing promising results for further development as an antimicrobial agent .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via a multi-step approach involving nucleophilic substitution and esterification. Key steps include:
- Alkylation of piperidine-2-carboxylate with (3-chlorophenyl)methyl halides under basic conditions (e.g., NaOH in dichloromethane) to introduce the dual substituents .
- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >99% purity .
- Optimization Tips : Control reaction temperature (20–25°C) to minimize side reactions, and use anhydrous solvents to enhance yield. Monitor reaction progress via TLC or HPLC .
Basic: What analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns and stereochemistry. For example, the methylene protons adjacent to the piperidine nitrogen should appear as a multiplet near δ 3.5–4.0 ppm .
- X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (e.g., <1.0 Å) ensures accurate determination of bond lengths and angles, critical for resolving steric effects from the dual (3-chlorophenyl) groups .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H] ~407.3) and detect impurities .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under federal/state regulations .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., chloroform vs. DMSO) .
- Dynamic Effects : Consider conformational flexibility in solution (e.g., piperidine ring puckering) that may cause signal splitting not predicted by static models .
- Cross-Validation : Correlate IR data (e.g., ester C=O stretch ~1720 cm) with X-ray-derived bond lengths to identify anomalies .
Advanced: What strategies improve crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) to induce slow nucleation. The compound’s hydrophobic (3-chlorophenyl) groups may favor layered crystal packing .
- Temperature Gradients : Gradual cooling (0.5°C/hour) from saturated solutions enhances crystal quality.
- Data Collection : Use synchrotron radiation for high-resolution datasets. Refine with SHELXL, applying TWIN commands if twinning is observed .
Advanced: How do the dual (3-chlorophenyl)methyl groups influence reactivity or biological interactions?
Methodological Answer:
- Steric Effects : The bulky substituents may hinder nucleophilic attack at the piperidine nitrogen, reducing reactivity in alkylation reactions. Molecular docking studies can predict steric clashes in enzyme binding .
- Electronic Effects : The electron-withdrawing chlorine atoms increase the electrophilicity of the ester carbonyl, enhancing susceptibility to hydrolysis. Monitor via pH-dependent stability assays .
- Comparative Studies : Synthesize analogs (e.g., 4-chlorophenyl or unsubstituted derivatives) to isolate steric/electronic contributions .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Switch from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., polymer-supported bases) to simplify purification .
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer, particularly for exothermic steps like esterification .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-alkylated piperidine) and adjust stoichiometry or reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
